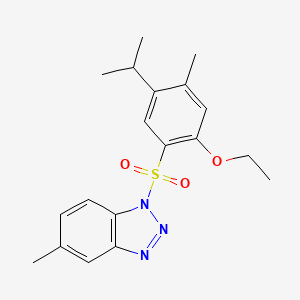

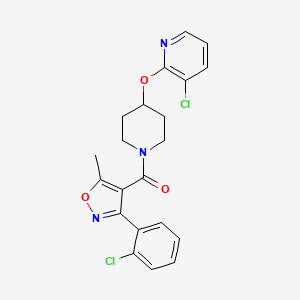

![molecular formula C18H27NO4S B2476486 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 899730-27-9](/img/structure/B2476486.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a 2,4,6-trimethylbenzenesulfonamide group, which is a derivative of benzenesulfonamide with three methyl groups attached to the benzene ring.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group and the benzenesulfonamide group. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would introduce a degree of three-dimensionality to the molecule . The 2,4,6-trimethylbenzenesulfonamide group would contribute to the overall polarity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Sulfonamides are typically solid at room temperature, and the presence of the spirocyclic group could potentially increase the compound’s stability .Applications De Recherche Scientifique

Synthetic Intermediates and Organic Chemistry Applications

Bifunctional Synthetic Intermediates

The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the one of interest, has been identified as a valuable bifunctional synthetic intermediate. It has wide applications in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization in acidic solutions has been optimized for higher yield and reduced reaction time (Zhang Feng-bao, 2006).

Metal Complexes of vic-Dioxime Ligands

The research on vic-dioxime ligands, including derivatives containing the 1,4-dioxaspiro ring, has shown their ability to form metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in catalysis and material science. The unique coordination through N atoms and the inclusion of water molecules or chloride ions in the complexes have been detailed in their structural analysis (E. Canpolat & M. Kaya, 2004).

Pharmaceutical and Bioactive Molecule Synthesis

The synthesis of derivatives based on 1,4-dioxaspiro[4.5]decan-8-one and 4-hydroxycyclohexanone, leading to compounds like tetrahydrobenzofurazan and tetrahydrobenzofuroxan, showcases the use of these spiro compounds in creating bioactive molecules. The behavior of these compounds under acid hydrolysis conditions offers insights into their stability and potential modifications for pharmaceutical applications (V. A. Samsonov & L. B. Volodarsky, 2000).

Aminocarbonylation Reactions

The aminocarbonylation of iodoalkene derived from 2-acetylcyclohexanone, utilizing a palladium-phosphine precatalyst, illustrates the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This method highlights the compound's role in facilitating novel synthesis pathways for organic chemistry and potential pharmaceutical intermediates (R. Farkas, Andea Petz, & L. Kollár, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-13-9-14(2)17(15(3)10-13)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGJEVBRSIZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)